molecular formula C22H14N4O4 B8539860 4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 139521-50-9

4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one)

Cat. No.: B8539860
CAS No.: 139521-50-9
M. Wt: 398.4 g/mol
InChI Key: MLLOHXHZOHGFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one) is a useful research compound. Its molecular formula is C22H14N4O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-[1,3-Phenylenedi(1,3,4-oxadiazol-2-yl-5-ylidene)]di(cyclohexa-2,5-dien-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

139521-50-9

Molecular Formula

C22H14N4O4

Molecular Weight

398.4 g/mol

IUPAC Name

4-[5-[3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C22H14N4O4/c27-17-8-4-13(5-9-17)19-23-25-21(29-19)15-2-1-3-16(12-15)22-26-24-20(30-22)14-6-10-18(28)11-7-14/h1-12,27-28H

InChI Key

MLLOHXHZOHGFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)O)C4=NN=C(O4)C5=CC=C(C=C5)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 ml three neck round bottom flask equipped with a magnetic stirbar, thermometer, addition funnel, and glass stopper is placed 4-hydroxybenzoic hydrazide (6.0 g, 0.039 mol) and dry DMAc (90 ml). After the solid dissolves the solution is cooled to approximately 0° C. via an ice water bath. A solution of isophthaloyl chloride (4.0 g, 0.0195 mol) in dry DMAc (30 ml) is placed in the addition funnel. The isophthaloyl chloride solution is added dropwise over approximately one hour while maintaining the reaction temperature between 0° and 5° C. After the entire solution has been added, the ice bath is removed and the solution is allowed to warm to room temperature, stirring is continued for 16 hours. The DMAc solution is poured into ice/water to give a white precipitate which is collected by filtration and subsequently dried at 70° C. under vacuum. Yield 7.1 g (76%) of the intermediate dihydrazide, m.p. 298° C. (DTA). The intermediate dihydrazide (6.0 g) is placed in a vacuum oven and heated to 280° C. for approximately 4 hours to achieve cyclodehydration to the oxadiazole. The solid is pulverized and washed in hot ethanol to yield a yellow solid (4.3 g, 85%) m.p. greater than 400° C. The solid is used without further purification.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
Yield
85%

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